4-(2-Hydroxyethyl)piperazine-1-carbonitrile

描述

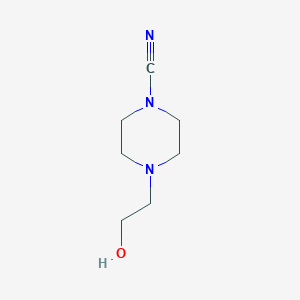

4-(2-Hydroxyethyl)piperazine-1-carbonitrile is a chemical compound with the molecular formula C7H13N3O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxyethyl)piperazine-1-carbonitrile typically involves the reaction of piperazine with an appropriate nitrile compound. One common method is the reaction of piperazine with 2-chloroacetonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the carbon of the nitrile group, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and distillation.

化学反应分析

Types of Reactions: 4-(2-Hydroxyethyl)piperazine-1-carbonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.

Major Products:

Oxidation: Formation of 4-(2-oxoethyl)piperazine-1-carbonitrile.

Reduction: Formation of 4-(2-aminoethyl)piperazine-1-carbonitrile.

Substitution: Formation of various substituted piperazine derivatives depending on the substituent introduced.

科学研究应用

4-(2-Hydroxyethyl)piperazine-1-carbonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Employed in the study of enzyme interactions and as a building block for biologically active molecules.

Medicine: Investigated for its potential use in the development of pharmaceutical drugs, particularly those targeting the central nervous system.

Industry: Utilized in the production of polymers and other materials with specific properties.

作用机制

The mechanism of action of 4-(2-Hydroxyethyl)piperazine-1-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

相似化合物的比较

4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES): A buffering agent commonly used in biological research.

1-(2-Hydroxyethyl)piperazine: A simpler derivative used in various chemical syntheses.

Uniqueness: 4-(2-Hydroxyethyl)piperazine-1-carbonitrile is unique due to the presence of both hydroxyl and nitrile functional groups, which provide versatility in chemical reactions and potential applications. Its structure allows for a wide range of modifications, making it a valuable intermediate in organic synthesis.

生物活性

4-(2-Hydroxyethyl)piperazine-1-carbonitrile (CAS No. 150932-30-2) is a chemical compound derived from piperazine, characterized by its hydroxyl and nitrile functional groups. This compound has garnered attention in various fields of research, particularly for its potential biological activities, including interactions with enzymes and receptors, which may modulate their functions. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and applications in scientific research.

- Molecular Formula : C7H13N3O

- Molecular Weight : 155.20 g/mol

- Structure : The compound features a six-membered piperazine ring with a hydroxyl group and a carbonitrile group.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine with nitrile compounds. A common method includes:

- Reagents : Piperazine and 2-chloroacetonitrile.

- Conditions : Reaction in the presence of a base like sodium hydroxide through nucleophilic substitution.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Modulation : The compound may influence enzyme activity through competitive or non-competitive inhibition.

- Receptor Interaction : It may act as an agonist or antagonist at certain receptors, particularly in the central nervous system (CNS).

Radioprotective Properties

Recent studies have explored the potential of piperazine derivatives, including this compound, as radioprotective agents. These compounds were evaluated for their ability to mitigate DNA damage caused by ionizing radiation:

- Study Findings : In vitro testing on human cell lines showed that these derivatives could significantly reduce radiation-induced apoptosis and DNA damage, assessed via the dicentric chromosome assay (DCA) .

Cytotoxicity Assessment

In another study, the cytotoxic effects of various piperazine derivatives were compared:

- Results : The derivatives exhibited varying levels of cytotoxicity across different human cell lines, indicating potential selective toxicity that could be harnessed for therapeutic applications .

Case Study 1: Radioprotection in Murine Models

A study investigated the effectiveness of piperazine derivatives in vivo using murine models exposed to gamma radiation:

- Findings : The leading compound showed improved survival rates in mice subjected to radiation compared to controls, suggesting a promising avenue for developing radioprotective therapies .

Case Study 2: Enzyme Interaction Studies

Research on enzyme interactions revealed that this compound can act as a modulator for specific enzymes involved in neurotransmitter metabolism:

- Outcome : Enhanced understanding of its role in CNS pharmacology could lead to new therapeutic strategies for neurological disorders .

常见问题

Q. Basic: What synthetic methodologies are recommended for 4-(2-Hydroxyethyl)piperazine-1-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions, to introduce the hydroxyethyl and carbonitrile groups onto the piperazine core. Key considerations include:

- Temperature Control : Maintaining low temperatures (0–5°C) during nitrile group incorporation to minimize side reactions like hydrolysis .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency by stabilizing intermediates .

- Catalysts : Use of mild bases (e.g., K₂CO₃) or transition-metal catalysts (e.g., Pd for cross-coupling) to improve regioselectivity .

- Yield Optimization : Employ statistical experimental design (e.g., factorial or response surface methods) to identify critical parameters (e.g., molar ratios, reaction time) .

Q. Basic: Which analytical techniques are essential for verifying the purity and structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and detects impurities (e.g., unreacted hydroxyethyl precursors) .

- HPLC-MS : Quantifies purity (>95% typical for research-grade material) and identifies trace byproducts (e.g., oxidation products) .

- FT-IR : Validates functional groups (e.g., nitrile C≡N stretch at ~2240 cm⁻¹, hydroxyl O-H stretch at ~3400 cm⁻¹) .

Q. Advanced: How can computational tools enhance the design of this compound derivatives for kinase inhibition studies?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with kinase ATP-binding pockets. Focus on hydrogen bonding between the hydroxyethyl group and conserved residues (e.g., hinge region) .

- Quantum Chemical Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity for targeted modifications .

- MD Simulations : Evaluate stability of protein-ligand complexes over time (≥100 ns simulations) to prioritize derivatives with low RMSD values .

Q. Advanced: What experimental strategies mitigate impurities during large-scale synthesis of this compound?

Methodological Answer:

- Byproduct Analysis : Use LC-MS to identify common impurities (e.g., dimerized piperazine derivatives) and adjust stoichiometry or solvent polarity accordingly .

- Chromatographic Purification : Optimize flash chromatography gradients (e.g., 5–20% MeOH in DCM) to resolve structurally similar contaminants .

- In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like ReactIR to track reaction progress and terminate at optimal conversion .

Q. Advanced: How can researchers resolve contradictions in spectroscopic data for novel this compound analogs?

Methodological Answer:

- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in crowded regions (e.g., piperazine ring protons) .

- X-ray Crystallography : Resolve ambiguous NOE correlations by determining crystal structures of key intermediates .

- Isotopic Labeling : Synthesize deuterated analogs to simplify ¹H NMR interpretation of complex splitting patterns .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (category 2A irritant) .

- Ventilation : Use fume hoods to minimize inhalation risks, as nitriles may release toxic vapors under heat .

- Spill Management : Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste .

Q. Advanced: What role does the hydroxyethyl group play in the biological activity of this compound derivatives?

Methodological Answer:

- Hydrogen Bonding : The hydroxyl group enhances solubility and forms critical interactions with polar residues in target proteins (e.g., kinases) .

- Metabolic Stability : Ethylene glycol-like motifs reduce oxidative metabolism, improving pharmacokinetic profiles in preclinical models .

- SAR Studies : Systematically replace the hydroxyethyl group with methyl or acetyl variants to quantify its contribution to binding affinity .

Q. Advanced: How can reaction engineering principles improve scalability of this compound synthesis?

Methodological Answer:

- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., nitrile formation) to avoid thermal degradation .

- Membrane Separation : Integrate nanofiltration to recycle catalysts (e.g., Pd nanoparticles) and reduce costs .

- Kinetic Modeling : Develop Arrhenius-based models to predict optimal residence times and minimize byproducts .

Q. Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Moisture Control : Store under inert gas (N₂/Ar) in sealed containers to prevent hydrolysis of the nitrile group .

- Temperature : Maintain at 2–8°C for long-term stability; avoid freezing to prevent phase separation .

- Light Exposure : Use amber glass to protect against UV-induced degradation .

Q. Advanced: How can researchers leverage structure-activity relationship (SAR) studies to optimize this compound for CNS targets?

Methodological Answer:

- Blood-Brain Barrier (BBB) Penetration : Introduce lipophilic substituents (e.g., fluorinated groups) while retaining polar hydroxyethyl for solubility .

- In Vitro Assays : Screen against hERG channels to assess cardiac toxicity risks early in development .

- Metabolite Profiling : Use LC-HRMS to identify phase I/II metabolites and guide structural modifications for improved stability .

属性

IUPAC Name |

4-(2-hydroxyethyl)piperazine-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c8-7-10-3-1-9(2-4-10)5-6-11/h11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRSBMTWXUWUQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70438472 | |

| Record name | 4-(2-Hydroxyethyl)piperazine-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150932-30-2 | |

| Record name | 4-(2-Hydroxyethyl)piperazine-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。